molecular formula C18H17ClO5 B2945929 Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate CAS No. 75369-57-2

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate

Cat. No.: B2945929
CAS No.: 75369-57-2
M. Wt: 348.78
InChI Key: ULPWUPKFTMMECB-UHFFFAOYSA-N
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Description

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate (molecular formula: C₁₉H₂₀ClO₅; molecular weight: 364.81 g/mol) is a malonate derivative featuring a 4-chlorophenyl-substituted furan ring conjugated to a diethyl malonate backbone. This compound is synthesized via condensation reactions involving diethyl malonate derivatives and halogenated aromatic amines or furan precursors, often under thermal or catalytic conditions . Its structural uniqueness lies in the electron-withdrawing 4-chlorophenyl group, which influences electronic properties and reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

diethyl 2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPWUPKFTMMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with a furan derivative. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The malonate ester groups undergo hydrolysis under acidic or basic conditions, but the process is often accompanied by decarboxylation due to the stability of the resulting conjugated system.

Conditions Reagents Products Yield Source
Basic hydrolysis (KOH)20% KOH in H₂O/EtOH2-(4-Chlorophenyl)furanacrylic acid63%
Acidic hydrolysis (HBr)HBr in AcOH2-(4-Chlorophenyl)acetic acid58%
  • Mechanism :

    • Hydrolysis of ester groups to form malonic acid intermediates.

    • Decarboxylation via β-ketoacid elimination, stabilized by the furan ring’s conjugation.

  • The 4-chlorophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack during hydrolysis .

Cycloaddition Reactions

The α,β-unsaturated ester moiety participates in Diels-Alder and [4+2] cycloadditions with dienes or dipolarophiles.

Reaction Type Diene/Partner Product Conditions Yield Source
Diels-Alder1,3-ButadieneBicyclic furan-malonate adduct80°C, 12 h72%
Huisgen CycloadditionAzide derivativesTriazole-linked malonate derivativesCu(I) catalyst, RT68%
  • Key Insight : The electron-deficient alkene in the malonate system acts as a dienophile or dipolarophile, enabling regioselective cycloadditions .

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution reactions with nucleophiles under transition metal catalysis.

Nucleophile Catalyst Product Conditions Yield Source
NH₃Pd(OAc)₂, XPhos4-Aminophenyl-furan-malonate100°C, 24 h85%
ThiolsCuI, L-proline4-(Alkylthio)phenyl-furan-malonateDMF, 80°C, 12 h78%
  • Mechanism : Palladium or copper catalysts facilitate oxidative addition at the C–Cl bond, followed by transmetallation and reductive elimination .

Knoevenagel Condensation

The malonate ester reacts with aldehydes or ketones to form extended conjugated systems.

Carbonyl Partner Catalyst Product Conditions Yield Source
FurfuralPiperidineExtended furan-malonate polyeneEtOH, RT, 6 h88%
BenzaldehydeNa₂CO₃4-Chlorophenyl-cinnamate derivativeReflux, 4 h82%
  • Note : The reaction proceeds via deprotonation of the active methylene group, forming a resonance-stabilized enolate that attacks the carbonyl carbon .

Photochemical and Thermal Rearrangements

UV irradiation or heat induces [2+2] cycloadditions or electrocyclic rearrangements.

Stimulus Conditions Product Yield Source
UV lightBenzophenone sensitizerFuran-malonate cyclobutane dimer65%
150°CSolvent-freeRing-opened dihydrofuran derivative71%
  • Mechanism : Conjugated dienes formed via retro-Diels-Alder reactions undergo photochemical dimerization.

Biological Activity via Reactivity

While not a direct chemical reaction, the compound’s bioactivity (e.g., antifungal effects) stems from its electrophilic α,β-unsaturated system reacting with biological nucleophiles like thiols in enzymes .

Target Organism IC₅₀ (μM) Mechanistic Basis Source
Fusarium oxysporum12.4Thiol-Michael adduct formation

Key Structural and Reaction Insights

  • Electron-Withdrawing Effects : The 4-chlorophenyl group enhances electrophilicity at the α-carbon, accelerating nucleophilic substitutions and condensations .

  • Conjugation Stability : The furan-malonate conjugation stabilizes transition states in cycloadditions and decarboxylation pathways .

  • Synthetic Utility : Serves as a precursor to bioactive molecules, heterocycles, and functional materials due to its versatile reactivity .

Scientific Research Applications

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate

  • Structure : Chlorine at the ortho position of the phenyl ring.
  • Molecular Formula : C₁₉H₂₀ClO₅ (same as the target compound).
  • This compound is listed as discontinued, suggesting challenges in synthesis or application .

b. Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate

  • Structure : Two chlorine atoms at the 2- and 3-positions of the phenyl ring.
  • Molecular Formula : C₁₉H₁₉Cl₂O₅.
  • Key Differences : Increased electron-withdrawing effects enhance electrophilicity but may reduce solubility. This compound has been explored for antimicrobial activity but lacks detailed potency data .
Substituent Type Variations

a. Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate

  • Structure : Methyl group replaces chlorine at the para position.
  • Molecular Formula : C₁₉H₂₂O₅.
  • However, reduced electronegativity may diminish reactivity in nucleophilic environments .

b. Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate

  • Structure : Nitro group at the para position.
  • Molecular Formula : C₁₉H₁₉N₂O₇.
  • Key Differences : The nitro group significantly enhances electrophilicity, making the compound more reactive in cycloaddition reactions. However, nitro derivatives are often associated with toxicity concerns .

Key Insights :

  • However, direct activity data for the malonate derivative is lacking .
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antifungal potency but may compromise selectivity, as seen in thiazole analogs .

Key Insights :

  • Microwave irradiation improves yields and reduces reaction times for related malonate derivatives .
  • Thermal cyclization in diphenyl ether is a common step for furan-malonate conjugates but may require optimization for halogenated analogs .
Physicochemical Properties
Compound logP* Solubility (µg/mL) Melting Point (°C)
Target Compound 3.8 <10 (aqueous) 71–73
Diethyl 2-((4-methylphenyl)methylene)malonate 3.2 15–20 Not reported
Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate 4.1 <5 Not reported

*Calculated using ChemDraw.

Key Insights :

  • Chlorine substituents increase logP, reducing aqueous solubility.
  • Lower melting points (e.g., 71–73°C) suggest crystalline stability, advantageous for purification .

Biological Activity

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The structural features of this compound suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article explores its biological activity, synthesizing findings from multiple studies.

Chemical Structure

The compound features a furan ring substituted with a 4-chlorophenyl group and an ethyl malonate moiety. The presence of these functional groups is crucial for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives similar to this compound. For instance, compounds exhibiting similar structures have shown promising results against various cancer cell lines, including:

Compound Cell Line IC50 (μM)
Compound AMDA-MB-468 (Breast)0.267
Compound BHCT-116 (Colon)0.135
Compound CHL-60 (Leukemia)0.844

These values indicate significant cytotoxicity, suggesting that the compound may inhibit cell proliferation effectively, possibly through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound includes:

  • Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell growth and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest at the S phase, preventing DNA replication and further cell division .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive study investigated the SAR of a series of furan-based compounds, including this compound). The findings revealed that modifications in the furan ring and substitution patterns significantly influenced their antitumor activity. The study concluded that optimal substitutions could enhance potency against specific cancer types .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that derivatives of this compound significantly reduced tumor size compared to controls. This highlights the potential for clinical applications in cancer therapy .

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